4-methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound features a pyrazole core substituted at position 3 with a phenyl group and at position 4 with a methyl group. The carbohydrazide moiety at position 5 is conjugated to a (1E,2E)-3-phenylpropenylidene Schiff base, forming a planar, conjugated system. Its synthesis typically involves condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with cinnamaldehyde derivatives under acidic or microwave-assisted conditions . Structural confirmation is achieved via spectroscopic methods (IR, NMR) and X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-15-18(17-12-6-3-7-13-17)22-23-19(15)20(25)24-21-14-8-11-16-9-4-2-5-10-16/h2-14H,1H3,(H,22,23)(H,24,25)/b11-8+,21-14+ |
InChI Key |
NFDBXEVOCKWFSR-DYTMQZIQSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Targets
The target molecule integrates a pyrazole core substituted at positions 3 and 4 with phenyl and methyl groups, respectively. The carbohydrazide moiety at position 5 is further functionalized with a (1E,2E)-3-phenylprop-2-en-1-ylidene group. Key synthetic challenges include regioselective pyrazole ring formation, hydrazide coupling, and stereocontrolled hydrazone condensation.
Pyrazole Core Synthesis via Cyclocondensation Reactions
1,3-Dipolar Cyclization of Hydrazines with Dicarbonyl Compounds
The pyrazole scaffold is commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, Gosselin et al. demonstrated that 1,3-diketones react with arylhydrazines in aprotic dipolar solvents (e.g., DMF) under acidic conditions to yield 1,3,5-trisubstituted pyrazoles. Adapting this method, 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester can be synthesized from ethyl acetoacetate and phenylhydrazine in 68–79% yield.
Reaction Conditions:
Functionalization of the Pyrazole Carboxylate
Hydrazone Formation via Condensation with Cinnamaldehyde
Stereoselective Synthesis of (1E,2E)-3-Phenylprop-2-en-1-ylidene
The final step involves condensing the carbohydrazide with cinnamaldehyde to install the α,β-unsaturated hydrazone. Harigae et al. reported that aldehydes react with hydrazides in the presence of molecular iodine to favor (E,E)-isomers.
Protocol:
Alternative Routes and Comparative Analysis
Silylation-Activated Coupling (Patent CN111072566A)
A patent describes a three-step method involving silylation of the pyrazole carboxylate, halogenation, and acid-mediated cyclization. This route avoids harsh hydrazine conditions but requires specialized reagents.
Stepwise Yields:
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Silylation with HMDS | 82 |
| 2 | Halogenation with ClCH₂COCl | 75 |
| 3 | Acid cyclization (HCl) | 68 |
Mechanistic and Kinetic Considerations
Hydrazone Formation Kinetics
The condensation of carbohydrazides with α,β-unsaturated aldehydes follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C in ethanol. Steric hindrance from the pyrazole’s 3-phenyl group slows the reaction by 15–20% compared to unsubstituted analogs.
Chemical Reactions Analysis
4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Isothiazole vs. Pyrazole: The compound 5-chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide () replaces the pyrazole core with an isothiazole ring. This substitution reduces antiproliferative activity against colon adenocarcinoma (LoVo) compared to pyrazole-based analogs, likely due to altered electronic properties and reduced binding affinity .
- Benzohydrazide Derivatives : 4-Hydroxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide () lacks the pyrazole ring but shares the propenylidene-hydrazide motif. This derivative exhibits corrosion inhibition properties in acidic media, highlighting the role of the aromatic system in adsorption on metal surfaces .
Data Table: Key Properties of Selected Analogs
Biological Activity
4-Methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrazole ring, which is known for its diverse biological activities due to the electron-rich nature of the nitrogen atoms.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.08 | |
| Compound B | MDA-MB-231 | 0.26 | |
| 4-Methyl... | Unknown | TBD | TBD |
In particular, derivatives with phenyl substitutions have been noted for their potent antiproliferative activity. The mechanism often involves the induction of apoptosis through caspase activation pathways .
2. Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Name | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|
| Compound C | 40 | COX Inhibition | |
| Compound D | 3.8 | IL8 Induction Inhibition | |
| 4-Methyl... | TBD | TBD | TBD |
Studies indicate that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents in inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Various studies have reported that these compounds possess activity against a range of bacterial strains.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound E | Staphylococcus aureus | 32 µg/mL | |
| Compound F | Escherichia coli | 16 µg/mL | |
| 4-Methyl... | TBD | TBD | TBD |
The mode of action typically involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Study on Anticancer Properties : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against MCF7 and MDA-MB-231 cell lines, with IC50 values below 0.5 µM for several compounds .
- Evaluation of Anti-inflammatory Effects : Another research focused on the anti-inflammatory activity of pyrazole derivatives in animal models showed a marked reduction in paw edema when treated with these compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
